![molecular formula C9H6FNO3S B2588577 2-Oxo-1H-quinoline-6-sulfonyl fluoride CAS No. 2138192-10-4](/img/structure/B2588577.png)
2-Oxo-1H-quinoline-6-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Oxo-1H-quinoline-6-sulfonyl fluoride” is a compound that falls under the category of sulfonyl fluorides . Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . They are prevalent structural units found in biologically active molecules and versatile synthetic intermediates in modern organic synthesis .
Synthesis Analysis
The synthesis of sulfonyl fluorides, including “2-Oxo-1H-quinoline-6-sulfonyl fluoride”, has been a topic of interest in recent years. Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method involves the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .Molecular Structure Analysis
The molecular formula of “2-Hydroxyquinoline-6-sulfonyl chloride”, a related compound, is C9H6ClNO3S . Its average mass is 243.667 Da and its mono-isotopic mass is 242.975693 Da . The molecular structure of “2-Oxo-1H-quinoline-6-sulfonyl fluoride” would be similar, but with a fluorine atom instead of a chlorine atom.Chemical Reactions Analysis
Sulfonyl fluorides, including “2-Oxo-1H-quinoline-6-sulfonyl fluoride”, can be produced through various chemical reactions. Some of these methods include fluoride–chloride exchange from the corresponding sulfonyl chlorides, conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination .Future Directions
Sulfonyl fluorides, including “2-Oxo-1H-quinoline-6-sulfonyl fluoride”, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . The field of sulfonyl fluoride research is expected to continue to grow, with new synthetic methods and applications being developed .
properties
IUPAC Name |
2-oxo-1H-quinoline-6-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO3S/c10-15(13,14)7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITWPKGYNQHMOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)N2)C=C1S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-1H-quinoline-6-sulfonyl fluoride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.